Difluoromalonyl fluoride

Descripción

Significance of Perfluorinated Diacyl Fluorides in Chemical Science

Perfluorinated diacyl fluorides are a class of organic compounds that hold considerable importance in various scientific and industrial applications. Their unique properties, stemming from the presence of multiple fluorine atoms, make them valuable building blocks in the synthesis of advanced materials. kyoto-u.ac.jpnih.gov The strong carbon-fluorine bond imparts high thermal and chemical stability to these compounds. nih.govwikipedia.org This characteristic is crucial for creating materials that can withstand harsh environmental conditions.

These compounds serve as essential intermediates in the production of fluoropolymers and fluoroelastomers, materials prized for their resistance to heat, chemicals, and weathering. nih.gov For instance, they are used in the synthesis of monomers for carboxylic acid type ion exchange membranes. kyoto-u.ac.jp Furthermore, their reactivity makes them suitable as initiators for polymerization processes, such as the polymerization and copolymerization of hexafluoropropene (B89477) oxide. google.com The introduction of fluorine can also enhance the biological activity and metabolic stability of molecules, a property leveraged in the development of pharmaceuticals and agrochemicals.

Historical Context of Difluoromalonyl System Research

The study of organofluorine compounds dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov Research into fluorinated compounds gained significant momentum during World War II and has since evolved into a major field of industrial chemistry. nih.gov

The investigation of difluoromalonyl systems is a part of this broader history. Early methods for preparing fluorinated monoacyl fluorides often involved heating corresponding acyl chlorides with metal fluorides. google.com A significant advancement in the synthesis of compounds like difluoromalonyl fluoride (B91410) came with the development of catalyst systems involving metal fluorides, such as antimony pentafluoride (SbF₅), often in combination with strong acids like hydrogen fluoride (HF) or fluorosulfonic acid. google.com These catalytic methods allowed for the interchange of carboxylic ester and acyl fluoride groups, providing a viable route to produce fluorinated mono- and diacyl fluorides. google.com A patent from the early 1980s describes a process for preparing difluoromalonyl fluoride by reacting methyl difluorofluoroformylacetate with a catalyst system of SbF₅ and fluorosulfonic acid, achieving yields of up to 66%. google.com

Scope of Academic Research on this compound

Academic research on this compound has explored its synthesis, chemical properties, and applications as a synthetic intermediate. Studies have detailed various methods for its preparation, including the fluorination of dimethyl malonate and the use of metal fluoride catalysts. The compound's physical and chemical properties, such as its boiling point, density, and spectral data, have been characterized. lookchem.comnih.govavantorsciences.com

Investigations have also focused on its reactivity and utility in organic synthesis. For example, it is a precursor in the synthesis of dimethyl difluoromalonate, a valuable intermediate for creating complex fluorinated molecules used in drug development and agrochemicals. The compound's structure and conformations have been studied using techniques like gas-phase electron diffraction and ab initio calculations, providing fundamental insights into its molecular geometry. acs.orguni-muenchen.dersc.org Furthermore, its role in the synthesis of fluorinated polymers and other advanced materials continues to be an active area of research. kyoto-u.ac.jpfluorine1.ru

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃F₄O₂ lookchem.comnih.gov |

| Molecular Weight | 144.02 g/mol nih.gov |

| Boiling Point | -9 °C to 101.1 °C lookchem.comavantorsciences.com |

| Density | 1.529 g/cm³ lookchem.com |

| CAS Number | 5930-67-6 lookchem.comnih.gov |

Research Findings: Synthesis Yields

| Reactant | Catalyst/Reagents | Product | Yield |

| Methyl difluorofluoroformylacetate | SbF₅ and Fluorosulfonic Acid | This compound | 60-66% google.com |

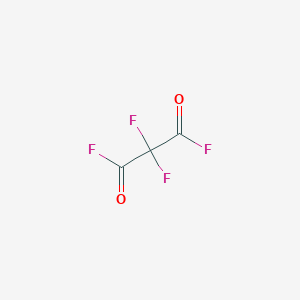

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-difluoropropanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F4O2/c4-1(8)3(6,7)2(5)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOOJFLEZNWPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378882 | |

| Record name | DIFLUOROMALONYL FLUORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-67-6 | |

| Record name | DIFLUOROMALONYL FLUORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Difluoromalonyl Fluoride

General Strategies for Carbon-Fluorine Bond Formation in Acyl Fluorides

The synthesis of acyl fluorides, which are more stable and easier to handle than other acyl halides, is a significant area of organic chemistry. beilstein-journals.orgresearchgate.net Two primary strategies dominate this field: metathesis routes involving halogen exchange and direct fluorination pathways. beilstein-journals.org

Metathesis, or halogen exchange (Halex), is a common industrial method for synthesizing fluorinated aromatic compounds and can be applied to the synthesis of acyl fluorides. nih.gov This approach typically involves the substitution of a chlorine or bromine atom in an acyl halide with fluorine. The process often utilizes inorganic fluoride (B91410) sources, such as potassium fluoride (KF), as the nucleophile. nih.govgoogle.com For instance, acyl fluorides can be conveniently synthesized on a large scale through phase-transfer-catalyzed halogen exchange between acyl chlorides and an aqueous bifluoride solution. organic-chemistry.org The efficiency of this exchange is driven by the greater strength of the resulting carbon-fluorine bond compared to the initial carbon-halogen bond. The rate-determining step in such nucleophilic substitutions is often the addition of the fluoride ion to form an intermediate complex. nih.gov

Direct fluorination pathways offer an alternative to halogen exchange, often starting from carboxylic acids. These methods avoid the need to first prepare an acyl chloride or bromide. beilstein-journals.org A variety of deoxyfluorinating reagents are employed for this purpose, converting the carboxylic acid group directly into an acyl fluoride. researchgate.net Modern protocols use reagents such as (diethylamino)sulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and XtalFluor-E. beilstein-journals.orgorganic-chemistry.org Other innovative systems include the use of the bench-stable solid reagent (Me4N)SCF3, which allows for the efficient and selective transformation of carboxylic acids to acyl fluorides at room temperature without the need for a base or other additives. organic-chemistry.orgacs.org Another approach involves a combination of trichloroisocyanuric acid and cesium fluoride, which can convert carboxylic acids, aldehydes, or even alcohols directly into acyl fluorides. acs.orgresearchgate.net

Precursor Chemistry and Reaction Pathways for Difluoromalonyl Fluoride Synthesis

The specific synthesis of this compound is accomplished through a catalyzed carboxylic ester/acyl fluoride interchange reaction. epo.org This process is distinct from general halogen exchange or direct fluorination of a dicarboxylic acid.

The primary route to this compound involves the intramolecular conversion of Methyl Difluorofluoroformylacetate. google.comgoogle.com In this reaction, the ester group (-CO2CH3) is converted into an acyl fluoride group (-COF), effectively exchanging the methoxy (B1213986) group for a fluorine atom. google.com This transformation requires the use of highly acidic catalyst systems to proceed efficiently. epo.orggoogle.com The reaction can be summarized as the interchange of ester and acyl fluoride functionalities in the presence of a metal fluoride catalyst, often in combination with a strong acid. google.com

Superacid systems are critical for catalyzing the conversion of Methyl Difluorofluoroformylacetate. A particularly effective combination is fluorosulfonic acid (HSO3F) with an antimony fluoride, such as antimony pentafluoride (SbF5) or hexafluoroantimonic acid (HSbF6). google.comgoogle.com Fluorosulfonic acid is a superacid, approximately one thousand times stronger than pure sulfuric acid. acs.org When combined with a strong Lewis acid like SbF5, its acidity is dramatically increased, creating systems sometimes referred to as "Magic Acid". acs.orgyoutube.com These catalysts facilitate the interchange reaction, leading to the formation of this compound. google.com The process is typically conducted by heating the precursor with the catalytic mixture. google.com For example, heating a mixture of methyl difluorofluoroformylacetate, fluorosulfonic acid, and HSbF6 at 80–115°C for 20-24 hours can produce this compound in yields of around 65-66%. google.com

Table 1: Synthesis of this compound using Fluorosulfonic Acid and Antimony Fluoride Catalysis Data sourced from patent literature. google.com

| Precursor | Catalyst System | Temperature (°C) | Time (h) | Product Yield (%) |

| Methyl difluorofluoroformylacetate | HSO3F / HSbF6 | 100 - 115 | 20 | 66 |

| Methyl difluorofluoroformylacetate | HSO3F / HSbF6 | 80 - 110 | 24 | 65 |

Synthesis from Methyl Difluorofluoroformylacetate

Hydrofluoric Acid and Antimony Pentafluoride Combinations

Another powerful catalytic system for this synthesis involves the combination of hydrofluoric acid (HF) and antimony pentafluoride (SbF5). google.com Antimony pentafluoride is an exceptionally strong Lewis acid known to react with almost all known compounds. wikipedia.org When mixed with HF, it forms fluoroantimonic acid (HSbF6 in HF), the strongest known superacid. wikipedia.orgwikipedia.orgpatsnap.com This system serves as a potent catalyst for the ester-acyl fluoride interchange. In one described method, premixed SbF5 and HF (equivalent to HSbF6) are added to Methyl Difluorofluoroformylacetate and refluxed for several hours. google.com This process also yields this compound, which can be collected from a cold trap attached to the reaction condenser. google.com While effective, the yields may be lower compared to the fluorosulfonic acid systems. The use of SbF5 alone is also possible but tends to result in lower yields of the desired product. google.com

Table 2: Synthesis of this compound using SbF5-Based Catalyst Systems Data sourced from patent literature. google.com

| Precursor | Catalyst System | Time (h) | Notes |

| Methyl difluorofluoroformylacetate | SbF5 / HF | 11 | Reflux conditions, product collected in cold trap. |

| Methyl difluorofluoroformylacetate | SbF5 (alone) | 11 | Reflux conditions, lower yield compared to combination systems. |

Preparation from Difluoromalonyl Chloride

The conversion of difluoromalonyl chloride to this compound represents a halogen exchange (Halex) reaction, a common strategy in organofluorine chemistry. This transformation is typically achieved by treating the acyl chloride with a suitable fluorinating agent.

Derivation from Difluoromalonic Acid Precursors

The synthesis of the requisite precursor, difluoromalonyl chloride, often begins with difluoromalonic acid. The reaction of difluoromalonic acid with phosphorus oxychloride is a documented method to produce difluoromalonyl chloride. google.comepo.org Following its formation, the difluoromalonyl chloride can be converted to this compound. The general method for converting acyl chlorides to acyl fluorides involves heating with a metal fluoride, such as potassium fluoride (KF) or antimony trifluoride (SbF₃). google.com This two-step sequence, starting from the corresponding acid, provides a foundational route to the target diacyl fluoride.

Formation from Disilver Difluoromalonate

The synthesis of this compound from disilver difluoromalonate is a less commonly cited method in readily available scientific literature. While metal salts of carboxylic acids can be precursors to acyl halides, specific conditions and reagents for this particular transformation are not extensively detailed in the surveyed sources.

Novel Synthetic Strategies for Fluoroacyl Compounds and Related Motifs

The broader field of synthesizing fluoroacyl compounds, including diacyl fluorides like this compound, has been significantly advanced by the development of new fluorination reagents and strategies. These modern approaches offer greater efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Electrophilic Fluorination Reagent Development

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.orgalfa-chemistry.com This strategy is a cornerstone for creating carbon-fluorine bonds. ucla.edu The development of stable, safe, and effective N-F reagents has been a major focus in this area. wikipedia.org These reagents have largely replaced hazardous alternatives like elemental fluorine. wikipedia.orgsigmaaldrich.com

Key developments in electrophilic fluorination reagents include:

N-Fluorosulfonimides : N-fluorobenzenesulfonimide (NFSI) is a widely used, effective, and mild fluorinating reagent with a broad substrate scope. wikipedia.orgbrynmawr.edu It is known for its stability, ease of handling, and solubility in various organic solvents. alfa-chemistry.com

Cationic N-F Reagents : Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are highly effective due to the cationic nitrogen atom, which enhances the electrophilicity of the fluorine. wikipedia.orgalfa-chemistry.com Selectfluor® is noted for its high thermal stability and low toxicity. alfa-chemistry.com

Hypervalent Iodine Reagents : Innovative procedures have been developed that use hypervalent iodine compounds in the presence of hydrogen fluoride (HF) to generate the electrophilic fluorinating species in situ. nih.gov

Table 1: Prominent Electrophilic Fluorination Reagents

| Reagent Name | Acronym | Key Features |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, safe, and soluble in many organic solvents. alfa-chemistry.com |

| Selectfluor® | F-TEDA-BF₄ | Highly stable, powerful, and widely applicable N-F reagent. alfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent for fluorinating various nucleophiles. wikipedia.org |

Nucleophilic Fluorination Reagent Development

Nucleophilic fluorination, which involves an Sₙ2 or SₙAr mechanism displacing a leaving group with a fluoride ion, is another fundamental approach. acsgcipr.org A significant challenge in this area has been overcoming the low solubility and high basicity of simple metal fluoride salts like potassium fluoride. ucla.edu

Recent advancements have focused on developing more effective fluoride delivery systems:

Amine-Hydrogen Fluoride Complexes : Reagents such as triethylamine-trifluoride (Et₃N·3HF) are less corrosive than pure HF and can be used in standard glassware, acting as convenient sources of fluoride. alfa-chemistry.comthieme-connect.de

Anhydrous Tetralkylammonium Fluorides : Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) is a highly reactive nucleophilic fluoride source that can fluorinate primary alkyl halides and tosylates rapidly at or below room temperature. acsgcipr.org

Latent Fluoride Sources : Novel strategies have emerged that use compounds like benzoyl fluoride as a latent source of fluoride anion, which can be activated by a Lewis base catalyst to serve as a potent nucleophilic fluorinating agent. ucla.edu

Table 2: Key Nucleophilic Fluorination Reagents

| Reagent Name | Formula/Type | Key Features |

|---|---|---|

| Potassium Fluoride | KF | Inexpensive and common, often used with phase-transfer catalysts. acsgcipr.org |

| Tetrabutylammonium Fluoride | TBAF | Highly soluble and reactive, especially in its anhydrous form. acsgcipr.org |

| Triethylamine Trihydrofluoride | Et₃N·3HF | A stable, easy-to-handle liquid source of hydrogen fluoride. alfa-chemistry.comthieme-connect.de |

| PyFluor | N/A | A stable deoxyfluorination reagent for converting alcohols to fluorides. ucla.edu |

Difluorocarbene-Based Approaches and Surrogates

Difluorocarbene (:CF₂) is a versatile and reactive intermediate that serves as a one-carbon synthon for introducing the difluoromethylene (-CF₂-) group into molecules. cas.cnrsc.orgsioc.ac.cn This electrophilic species reacts readily with various nucleophiles. cas.cnsioc.ac.cn The development of new, environmentally friendly, and efficient difluorocarbene precursors has significantly advanced its application in synthesis. cas.cn

Modern approaches to difluorocarbene chemistry include:

TMS-Based Reagents : Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) has been developed as an effective precursor for generating difluorocarbene under mild conditions. rsc.org

Applications in Synthesis : Difluorocarbene can react with heteroatom nucleophiles to form difluoromethylated compounds or undergo [2+1] cycloaddition with alkenes. cas.cnsioc.ac.cn Its reaction with (thio)carbonyl compounds can lead to a variety of fluorinated products, demonstrating its utility in building complex fluorinated motifs. rsc.org This methodology provides a powerful tool for constructing molecules related to fluoroacyl compounds. nih.gov

Green Chemistry Considerations in Fluorine Synthesis

The synthesis of highly fluorinated compounds such as this compound often involves reagents and conditions that present significant environmental and safety challenges. An examination of traditional synthetic routes for this compound through the prism of green chemistry principles highlights areas for potential improvement in developing more sustainable methodologies.

A prevalent method for synthesizing this compound involves the reaction of methyl difluorofluoroformylacetate with potent acids. google.com Specifically, this process utilizes a mixture of fluorosulfonic acid (HSO₃F) and a catalyst like antimony pentafluoride (SbF₅) or its derivative, hexafluorostibic acid (HSbF₆). google.com This reaction is typically conducted at elevated temperatures, ranging from 80°C to 115°C, for extended periods, often exceeding 20 hours, to achieve yields of approximately 65-66%. google.com

From a green chemistry perspective, this established synthesis route presents several concerns:

Use of Hazardous Reagents: Both fluorosulfonic acid and antimony pentafluoride are classified as "superacids," which are extremely corrosive and toxic. google.comepo.org Their handling and disposal require stringent safety protocols to minimize risks to researchers and the environment.

Harsh Reaction Conditions: The necessity for high temperatures and long reaction times translates to significant energy consumption, a key consideration in green process design.

Energy-Intensive Purification: The purification of the volatile this compound product necessitates low-temperature trap-to-trap distillation, an energy-intensive process. google.com

The broader field of organofluorine chemistry is actively exploring greener alternatives to traditional fluorination methods. researchgate.netdovepress.com While specific green synthetic routes for this compound are not yet well-established in the reviewed literature, general strategies in green fluorine chemistry offer potential avenues for future research and development. These include the exploration of less hazardous fluorinating agents, such as potassium fluoride (KF), and the development of catalytic systems that can operate under milder conditions. dovepress.comgoogle.com Additionally, advancements in photocatalytic methods for the synthesis of α-fluorinated carbonyl compounds could inspire new, more environmentally benign pathways to this compound and related molecules. rsc.org The application of such principles would be crucial in redesigning the synthesis of this compound to be safer, more efficient, and more sustainable.

Research Findings on the Synthesis of this compound

| Reactant | Catalyst/Reagent | Temperature (°C) | Duration (h) | Yield (%) | Byproducts |

| Methyl difluorofluoroformylacetate | Fluorosulfonic acid, HSbF₆ | 80-110 | ~24 | ~65 | Impurities detected by NMR |

| Methyl difluorofluoroformylacetate | Fluorosulfonic acid, HSbF₆ | 100-115 | 20 | 66 | Dimethyl difluoromalonate |

| Methyl difluorofluoroformylacetate | SbF₅ | Reflux | 11 | - | Methyl trifluoroacetate, Dimethyl difluoromalonate |

Spectroscopic Characterization and Advanced Analytical Techniques for Difluoromalonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for analyzing fluorine-containing compounds due to the unique properties of the ¹⁹F nucleus. With a nuclear spin of 1/2, 100% natural abundance, and high gyromagnetic ratio, the ¹⁹F isotope is highly sensitive to NMR measurements, providing sharp signals over a wide range of chemical shifts. alfa-chemistry.comhuji.ac.ilwikipedia.org

The ¹⁹F NMR spectrum of difluoromalonyl fluoride (B91410) is predicted to exhibit distinct signals corresponding to the two unique fluorine environments within the molecule: the fluorine atoms of the acyl fluoride groups (-COF) and the fluorine atoms of the central difluoromethylene group (-CF₂-).

Due to the symmetry of the molecule, the two fluorine atoms of the acyl fluoride groups are chemically equivalent, as are the two fluorine atoms of the difluoromethylene group. Consequently, two primary signals are expected in the ¹⁹F NMR spectrum.

Acyl Fluoride (-COF) Signal: The fluorine atoms attached to the carbonyl carbons are in a highly deshielded environment. Based on typical chemical shift ranges, this signal is expected to appear significantly downfield. alfa-chemistry.comucsb.edu

Difluoromethylene (-CF₂-) Signal: The fluorine atoms of the central methylene (B1212753) group are in a different electronic environment and are expected to resonate at a different chemical shift, typically upfield relative to the acyl fluoride signal. ucsb.edu

Spin-spin coupling between the two sets of non-equivalent fluorine atoms (a three-bond coupling, ³JFF) would result in a characteristic splitting pattern. The signal for the -COF fluorines would be split into a triplet by the two adjacent -CF₂- fluorines, and conversely, the signal for the -CF₂- fluorines would be split into a triplet by the two -COF fluorines. The resulting spectrum would therefore consist of two triplets.

| Fluorine Environment | Predicted Chemical Shift Range (ppm, relative to CFCl₃) | Predicted Multiplicity | Coupling Partner |

|---|---|---|---|

| -COF | +40 to +80 | Triplet | -CF₂- |

| -CF₂- | +80 to +140 | Triplet | -COF |

Note: Chemical shift ranges are based on typical values for these functional groups and may vary with solvent and other experimental conditions. The sign convention used places upfield shifts at more positive values relative to the reference. ucsb.edu

While specific mechanistic studies involving the synthesis of this compound are not detailed in the available literature, ¹⁹F NMR spectroscopy is a fundamental tool for investigating fluorination reaction mechanisms. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR allow for the effective monitoring of reactions involving fluorinated species. nih.gov Analysts can track the disappearance of starting material signals and the appearance of product signals, providing kinetic data. Furthermore, the technique is invaluable for identifying transient intermediates, which may have unique ¹⁹F chemical shifts and coupling patterns, thereby offering deep insight into the reaction pathway.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the carbon-oxygen and carbon-fluorine bonds.

The key vibrational modes anticipated for this compound are:

C=O Stretching (νC=O): Acyl fluorides characteristically exhibit a carbonyl stretching frequency at a very high wavenumber due to the strong inductive effect of the fluorine atom. This is typically one of the most intense and easily identifiable bands in the spectrum.

C-F Stretching (νC-F): The molecule has two distinct types of C-F bonds (-COF and -CF₂-), which will have characteristic stretching frequencies. These bands are typically very strong. The -CF₂- group will have symmetric and asymmetric stretching modes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carbonyl Stretch | C=O (Acyl Fluoride) | 1850 - 1900 | Very Strong |

| C-F Asymmetric Stretch | -CF₂- | 1100 - 1350 | Strong |

| C-F Symmetric Stretch | -CF₂- | 1100 - 1350 | Strong |

| C-F Stretch | -COF | 1000 - 1200 | Strong |

Note: These are generalized ranges and the precise frequencies depend on the exact molecular structure and vibrational coupling.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. researchgate.net While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. For a molecule with a center of symmetry, a given vibrational mode will be either IR or Raman active, but not both (the rule of mutual exclusion). Although this compound does not possess a center of inversion, vibrations that are symmetric in nature tend to produce stronger signals in the Raman spectrum. rsc.org

For this compound, the symmetric stretching vibrations, such as the symmetric C-F stretch of the -CF₂- group and the symmetric C-C stretches, are expected to be particularly strong and easily observable in the Raman spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Electron Diffraction Studies for Gas-Phase Structure and Conformations of this compound

Gas-phase electron diffraction is a powerful method for determining the precise geometric structure of molecules free from intermolecular forces that are present in liquid or solid states. A study of this compound using this technique revealed key details about its bond lengths, angles, and conformational preferences. researchgate.net

The research found that in the gas phase, this compound does not exist as a single, rigid structure but as a mixture of two conformers. researchgate.net The main conformer, which is the lower-energy form, was determined to possess C₂ symmetry. In this arrangement, both acyl fluoride (-COF) groups are rotated out of the plane defined by the three carbon atoms. The higher-energy conformer was found to have C₁ symmetry. researchgate.net

| Parameter | Description | Value |

|---|---|---|

| Symmetry | Point Group of Main Conformer | C₂ |

| τ(O=C-C-F) | Torsion Angle | ~120° |

| r(C=O) | Carbonyl Bond Length | Data not available in abstract |

| r(C-C) | Carbon-Carbon Bond Length | Data not available in abstract |

| r(C-F)acyl | Acyl Fluoride C-F Bond Length | Data not available in abstract |

| r(C-F)methylene | Methylene C-F Bond Length | Data not available in abstract |

| ∠(FCC) | Fluorine-Carbon-Carbon Angle | Data not available in abstract |

Note: Specific bond lengths and angles were determined in the study but are not fully detailed in the readily available abstract. researchgate.net

Complementary Spectroscopic Methods in Fluorine Research

While nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide foundational structural information, a comprehensive characterization of this compound and related organofluorine compounds often necessitates a suite of complementary analytical techniques. These methods offer insights into crystalline structure, surface morphology, elemental composition, and chemical bonding environments, providing a multi-faceted understanding of the material's properties.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. linevinnovations.com The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms in a crystalline lattice. carleton.edu This phenomenon is described by Bragg's Law (nλ = 2d sinθ), where the angles (θ) at which constructive interference occurs are related to the wavelength of the X-rays (λ) and the distance between crystal planes (d-spacing). universallab.org By measuring the angles and intensities of the diffracted X-rays, a unique diffraction pattern is generated, which serves as a fingerprint of the crystalline solid. drawellanalytical.com

While this technique is theoretically applicable to this compound, specific crystallographic data for this compound are not available in the reviewed scientific literature. However, analysis of a hypothetical crystalline organofluorine compound would yield data similar to that presented in the illustrative table below.

Table 1: Illustrative Single-Crystal XRD Data for a Hypothetical Organofluorine Compound

| Parameter | Value |

|---|---|

| Chemical Formula | CxHyFzOw |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.567 |

| b (Å) | 5.432 |

| c (Å) | 12.123 |

| β (°) | 95.67 |

| Volume (Å3) | 560.5 |

| Calculated Density (g/cm3) | 1.850 |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. fiveable.me It works by scanning the surface with a focused beam of high-energy electrons. carleton.edu The interactions between the electrons and the atoms in the sample generate various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. tescan-analytics.com Secondary electrons are most valuable for illustrating the morphology and texture of the surface. carleton.edu

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. tescan-analytics.com When the electron beam strikes the sample, it can eject inner-shell electrons from the atoms. Electrons from higher energy shells then fill the vacancies, releasing energy in the form of X-rays. Each element has a unique atomic structure and therefore emits X-rays at a unique set of energies. The EDS detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the sample and determine the relative abundance of each element.

For a compound such as this compound, SEM would be used to visualize the morphology of its solid form, such as crystal shape, size distribution, and surface features. Concurrently, EDS analysis would confirm the presence of carbon, oxygen, and fluorine, and could be used to create elemental maps showing the distribution of these elements across the sample's surface. azooptics.com No specific SEM or EDS studies focused on this compound have been identified in the literature.

Table 2: Hypothetical EDS Elemental Analysis Data for this compound

| Element | Line | Energy (keV) | Weight % | Atomic % |

|---|---|---|---|---|

| Carbon | Kα | 0.277 | 28.14 | 15.79 |

| Oxygen | Kα | 0.525 | 25.00 | 10.53 |

| Fluorine | Kα | 0.677 | 46.86 | 73.68 |

| Total | 100.00 | 100.00 |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is another powerful microscopy technique that provides structural and chemical information at the nanoscale. utexas.eduelsevierpure.com Unlike SEM, which scans the surface, TEM works by transmitting a beam of electrons through an ultrathin specimen. tandfonline.com As the electrons pass through, they interact with the sample, and an image is formed from the transmitted electrons. This allows for much higher resolution than SEM, enabling the visualization of features such as crystal lattice planes, defects, and individual nanoparticles. semanticscholar.org

In the context of fluorine research, TEM is invaluable for characterizing nanomaterials. researchgate.net It can reveal the size, shape, and crystal structure of nanoparticles and nanocomposites. tandfonline.com Electron diffraction patterns, similar to XRD but on a much smaller scale, can be obtained via TEM to determine the structure of materials, including perfect crystals and defect structures. tandfonline.com While highly valuable for nanomaterial characterization, there are no specific published studies utilizing TEM for the analysis of this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. utl.pt XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

A key advantage of XPS in fluorine chemistry is its ability to provide detailed information about chemical bonding. eag.com The binding energy of an element's core electrons is sensitive to its chemical environment. For example, the binding energy of a carbon 1s electron will be different depending on whether it is bonded to another carbon atom, an oxygen atom, or a fluorine atom. eag.com Fluorine, being the most electronegative element, induces a significant positive chemical shift in the binding energy of the carbon atom it is bonded to. This allows for the clear differentiation of various C-F bonding states, such as C-F, CF₂, and CF₃ groups. researchgate.net

For this compound (CF₂(COF)₂), XPS would be expected to identify distinct peaks in the C 1s spectrum corresponding to the central difluoromethylene (-CF₂-) carbon and the two carbonyl fluoride (-COF) carbons, in addition to peaks for oxygen and fluorine. Although no specific XPS data for this compound is available, the table below provides typical binding energy ranges for relevant functional groups.

Table 3: Typical C 1s and F 1s XPS Binding Energies for Fluorocarbon Moieties

| Functional Group | Region | Approximate Binding Energy (eV) |

|---|---|---|

| C-C, C-H | C 1s | 284.8 - 285.0 |

| C-O | C 1s | 286.0 - 286.5 |

| C=O | C 1s | 287.5 - 288.5 |

| C-F | C 1s | 289.0 - 290.0 |

| CF2 | C 1s | 291.0 - 292.0 |

| CF3 | C 1s | 292.5 - 293.5 |

| Covalent C-F | F 1s | ~688.0 - 689.0 |

Note: Binding energies can vary based on the specific chemical environment and instrument calibration.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma (ICP) techniques are used for highly sensitive elemental analysis. technologynetworks.com In both ICP-MS and ICP-OES, a sample is introduced into a high-temperature argon plasma (6,000 to 10,000 K), which atomizes and ionizes the elements present. wikipedia.org

ICP-OES (Optical Emission Spectroscopy) measures the light emitted by the excited atoms and ions in the plasma. thermofisher.com Each element emits light at characteristic wavelengths, and the intensity of the light is proportional to the concentration of the element in the sample. wikipedia.org

ICP-MS (Mass Spectrometry) , on the other hand, separates the ions from the plasma based on their mass-to-charge ratio, providing elemental and isotopic information with extremely low detection limits. nih.gov

The direct determination of fluorine using these methods is notoriously challenging. perkinelmer.com Fluorine has a very high first ionization potential (17.42 eV), which is higher than that of the argon used to create the plasma (15.76 eV). nih.gov This results in very low ionization efficiency and thus poor sensitivity in conventional ICP-MS. nxtbook.com Furthermore, in ICP-OES, the resonant lines for fluorine are in the vacuum ultraviolet region, which requires specialized optical systems. iaea.org

To overcome these challenges, indirect methods have been developed. For ICP-OES, one approach involves precipitating the fluoride ions with a known amount of a cation like cerium(III) and then measuring the concentration of the excess cation in the solution. iaea.orgtandfonline.com For ICP-MS, a recent strategy involves adding a modifier like barium to the plasma, which reacts with fluorine to form a detectable molecular ion (e.g., BaF⁺). thermofisher.comrsc.org No studies applying these techniques to this compound have been found in the literature.

Table 4: Illustrative Data for Indirect Fluorine Determination by ICP-OES

| Method | Analyte Measured | Principle | Typical Detection Limit |

|---|---|---|---|

| Indirect ICP-OES | Excess Ce3+ | Precipitation of F- as CeF3, followed by measurement of unreacted Ce3+. | ~1-10 mg/L (for F-) |

| Indirect ICP-MS/MS | BaF+ | In-plasma reaction of F with Ba modifier to form a detectable molecular ion. | ng/g to µg/g range (for F) |

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. wikipedia.org In principle, a sample is atomized (typically by a flame or a graphite (B72142) furnace), and light of a specific wavelength characteristic of the element of interest is passed through the atomized vapor. The amount of light absorbed is proportional to the concentration of the element. measurlabs.com

AAS is primarily used for the analysis of metals and metalloids. quora.com The direct determination of non-metals like fluorine is generally not possible with standard AAS because their primary absorption lines are in the vacuum ultraviolet region, which is inaccessible to conventional instruments. researchgate.net

However, indirect methods have been developed for the determination of fluoride. These methods often rely on the formation of stable diatomic molecules in a graphite furnace atomizer, which have measurable absorption bands at accessible wavelengths. For example, in the presence of an excess of gallium, fluorine can be converted to gallium monofluoride (GaF), whose molecular absorption can be measured. researchgate.net This high-resolution continuum source AAS (HR-CS AAS) technique allows for the selective analysis of non-metals. labbulletin.com There is no evidence in the scientific literature of AAS being used for the characterization of this compound.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for obtaining infrared spectra of powdered or rough-surfaced solid samples. It is particularly useful for studying catalysts, adsorbed species on surfaces, and solid-state reactions. The technique involves irradiating a sample with an infrared beam and collecting the diffusely scattered light. The resulting spectrum provides information about the vibrational modes of the molecules within the sample.

In a hypothetical study of this compound, DRIFTS could be employed to:

Characterize the vibrational modes of the C-F, C=O, and C-C bonds within the molecule in its solid state or when adsorbed onto a support material.

Investigate the interaction of this compound with catalytic surfaces, monitoring changes in its vibrational spectrum upon adsorption and during potential reactions.

Study the thermal decomposition or transformation of this compound by monitoring spectral changes as a function of temperature.

However, a search of the current scientific literature yields no specific DRIF-TS spectra or research findings for this compound.

X-ray Absorption Spectroscopy (XAS/XAFS)

X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a technique that provides information about the local geometric and/or electronic structure of matter. By tuning the X-ray energy to a specific element's absorption edge, one can probe the coordination environment, oxidation state, and bond distances of that element.

For this compound, XAS could theoretically be used to:

Probe the local environment of the fluorine atoms by tuning to the F K-edge, providing insights into the C-F bond lengths and coordination.

Analyze the electronic structure of the carbon and oxygen atoms through their respective K-edges.

Study the changes in the electronic and geometric structure of this compound during chemical reactions or upon interaction with other molecules.

Despite the potential of this technique, there are no published XAS or XAFS studies specifically focused on this compound.

Theoretical and Computational Chemistry Studies of Difluoromalonyl Fluoride

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been employed to theoretically study difluoromalonyl fluoride (B91410), with the primary goal of understanding its structure and conformational landscape. These methods range from ab initio molecular orbital theory to considerations of the basis sets used in the calculations.

Density Functional Theory (DFT) Applications

Ab Initio Molecular Orbital Theory (MP2) Approaches

The primary theoretical investigations into difluoromalonyl fluoride have utilized ab initio molecular orbital theory. Specifically, calculations have been performed at the Hartree-Fock (HF) level of theory. These foundational ab initio methods have been crucial in determining the conformational isomers of the molecule. More advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), which account for electron correlation, have been mentioned in the context of similar molecules, but detailed MP2 studies specifically on this compound are not extensively documented. The existing research has focused on HF calculations to complement experimental data.

Basis Set Selection and Level of Theory Considerations (e.g., aug-cc-pVTZ)

In the computational studies performed on this compound, the selection of the basis set was a key consideration. The calculations were carried out using the split-valence Pople-style basis sets, specifically 3-21G and 6-31G. These basis sets, while foundational, were sufficient to provide results that were in good agreement with experimental findings from gas electron diffraction. The use of larger, more flexible basis sets, such as the augmented correlation-consistent basis set aug-cc-pVTZ, which includes diffuse functions to better describe anions and weak interactions, has not been reported in the available literature for this compound. The choice of the HF/6-31G level of theory was deemed adequate for the initial structural and conformational analysis.

Conformational Analysis and Molecular Structures of this compound

The conformational landscape of this compound is of significant interest due to the rotational freedom around the C-C single bonds. Computational studies have been pivotal in identifying the stable conformers and their relative populations.

Gas-Phase Conformational Studies

In the gas phase, this compound has been shown to exist as a mixture of at least two conformers. acs.orgresearchgate.net A combined gas electron diffraction and ab initio calculation study revealed that the experimental scattering intensities are best reproduced by a model that includes two distinct conformers with aplanar skeletons. acs.orgresearchgate.net In these conformers, the carbon-oxygen double bonds are eclipsed with respect to the vicinal carbon-fluorine single bonds. acs.orgresearchgate.net

The two identified conformers possess C₂ and C₁ symmetry, respectively. The conformer with C₂ symmetry is characterized by both C=O bonds eclipsing the C-F bonds of the central CF₂ group. acs.orgresearchgate.net In the conformer with C₁ symmetry, one C=O bond eclipses a C-F bond, while the other is oriented differently. acs.orgresearchgate.net The ab initio calculations at the HF/3-21G and HF/6-31G** levels of theory supported the findings from the electron diffraction experiments, confirming the presence of these two conformers. acs.orgresearchgate.net

Below is a table summarizing the key geometric parameters for the two conformers of this compound as determined by gas electron diffraction and ab initio calculations.

| Parameter | C₂ Conformer | C₁ Conformer |

| Symmetry | C₂ | C₁ |

| Description | Both C=O bonds eclipse C-F bonds | One C=O bond eclipses a C-F bond |

Reaction Mechanism Elucidation through Computation

As of the current scientific literature, there are no specific computational studies focused on elucidating the reaction mechanisms of this compound. While computational chemistry is a powerful tool for investigating reaction pathways, transition states, and activation energies, such detailed mechanistic studies for this particular compound have not been reported. Therefore, the understanding of its reactivity from a computational perspective remains an area for future research.

Prediction of Reactivity and Selectivity in Perfluorinated Systems

The reactivity and selectivity of perfluorinated compounds like this compound are of significant interest in synthetic chemistry. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how these molecules will behave in chemical reactions.

Theoretical studies on related perfluoroacyl fluorides and other fluorinated molecules demonstrate that computational models can accurately predict reaction pathways and selectivity. For instance, the unique electronic properties imparted by fluorine atoms, such as their high electronegativity, can drastically alter the reactivity of a molecule compared to its non-fluorinated counterparts. This "fluorine effect" can lead to unexpected reaction outcomes, and computational studies are key to understanding these phenomena.

In the context of this compound, computational models could be employed to:

Analyze the electronic structure: Mapping the electron density and electrostatic potential can reveal the most reactive sites on the molecule. The carbonyl carbons are expected to be highly electrophilic, making them susceptible to nucleophilic attack.

Model reaction mechanisms: By calculating the energies of reactants, transition states, and products, chemists can determine the most likely pathway for a given reaction. This is crucial for predicting whether a reaction will be kinetically or thermodynamically controlled.

Predict regioselectivity and stereoselectivity: In reactions with multiple possible outcomes, computational chemistry can predict which product is most likely to form. This is achieved by comparing the activation energies of the different reaction pathways. For example, in reactions involving unsymmetrical reagents, DFT calculations can predict which carbonyl group of this compound would be preferentially attacked.

While specific data tables for this compound are not available, the following table illustrates the type of data that would be generated from such computational studies to predict reactivity.

| Computational Method | Parameter Calculated | Theoretical Value for a Hypothetical Reaction | Significance |

| DFT (B3LYP/6-31G) | Activation Energy (kcal/mol) | 15.2 | Predicts the kinetic feasibility of the reaction. |

| DFT (B3LYP/6-31G) | Reaction Energy (kcal/mol) | -25.8 | Indicates the thermodynamic favorability of the reaction. |

| Natural Bond Orbital (NBO) Analysis | Partial Atomic Charge on Carbonyl Carbon | +0.85 | Identifies the electrophilicity of the reaction center. |

These are hypothetical values for illustrative purposes.

Computational Materials Science Applications in Fluorine Chemistry

Fluorine-containing compounds are pivotal in materials science due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. Computational materials science plays a crucial role in designing and predicting the properties of novel fluorinated materials.

This compound, as a small, highly functionalized perfluorinated molecule, could serve as a valuable building block for advanced materials. Computational simulations can be used to explore its potential in various applications:

Polymer Chemistry: this compound could be a monomer for the synthesis of novel fluoropolymers. Computational studies can predict the polymerization mechanism, as well as the physical and chemical properties of the resulting polymer, such as its thermal stability, mechanical strength, and optical properties. For example, molecular dynamics simulations could be used to predict the glass transition temperature and solubility of a polymer derived from this compound.

Electrolyte Materials: The high electronegativity of fluorine makes fluorinated compounds promising candidates for electrolyte materials in batteries and other electrochemical devices. Computational models can be used to calculate properties such as ionic conductivity and electrochemical stability windows for electrolytes containing this compound or its derivatives.

Surface Coatings: The low surface energy of fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. Computational methods can be used to model the interaction of this compound-based materials with different surfaces and to predict their wetting properties.

The following table illustrates the types of properties that could be predicted for a hypothetical material derived from this compound using computational methods.

| Application Area | Property Predicted | Computational Method | Predicted Value |

| Polymer Science | Glass Transition Temperature (Tg) | Molecular Dynamics | 125 °C |

| Battery Technology | Electrochemical Stability Window | DFT | 4.5 V |

| Surface Science | Water Contact Angle | Molecular Dynamics | 110° |

These are hypothetical values for illustrative purposes.

Future Research Directions and Challenges

Development of Sustainable Fluorination Technologies and Fluorine Recycling

A significant challenge facing the fluorine chemical industry is its reliance on mined fluorspar, a finite resource. bioengineer.orgox.ac.uk This has spurred research into creating a "circular fluorine economy" by recycling fluorine from waste streams. ox.ac.ukox.ac.uk A primary target for this research has been the degradation of persistent per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals". bioengineer.org

Recent breakthroughs have demonstrated that mechanochemical methods, such as grinding PFAS with potassium phosphate salts, can effectively break the robust carbon-fluorine bonds. bioengineer.orgox.ac.uk This process liberates fluoride (B91410) ions that can be recovered and used to generate valuable fluorinating agents, reintroducing the fluorine into the industrial supply chain. bioengineer.orgox.ac.uk This approach not only mitigates the environmental impact of PFAS waste but also reduces the dependency on raw mineral extraction. bioengineer.org

Future research must focus on integrating the production and lifecycle of key reagents like difluoromalonyl fluoride into these sustainable models. The development of processes that utilize recycled fluoride for the synthesis of this compound is a critical goal. Furthermore, creating methods for the efficient recovery of fluorine from downstream products and waste generated from its reactions will be essential for minimizing the environmental footprint and ensuring the long-term viability of fluorine chemistry. chemrxiv.org

Advancements in Catalytic Fluorination

Catalytic methods for carbon-fluorine bond formation have become a major focus of modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency under milder conditions. mdpi.combeilstein-journals.org The widespread use of organofluorine compounds has driven demand for practical and simple strategies for incorporating fluorine into diverse molecular structures. researchgate.net Research has progressed significantly in the use of transition metal catalysts, organocatalysts, and photocatalytic systems to achieve site-selective and stereoselective fluorinations. mdpi.comnih.gov

In the context of this compound, catalytic methods are employed in its preparation to improve yields. For instance, the use of metal-containing catalysts, particularly combinations of a strong sulfonic acid (like fluorosulfonic acid) with a metal fluoride (such as SbF₅), has been shown to enhance catalytic activity and produce higher product yields compared to metal fluorides alone. google.com

Future advancements must target the development of more sustainable and cost-effective catalysts. This includes replacing precious metals with earth-abundant alternatives and designing catalytic systems that operate with greater turnover numbers and under greener reaction conditions. cas.cn For this compound, a key challenge is to develop catalysts that not only improve the efficiency of its synthesis but also control its subsequent reactions, enabling its selective transformation into more complex and valuable fluorinated molecules.

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Transition Metal Catalysts | Palladium, Copper, Nickel, Rhodium, Silver | High efficiency, enables new reaction pathways, potential for enantioselective synthesis. | beilstein-journals.org |

| Organocatalysts | β,β-diaryl serine, Isothiourea-based catalysts | Metal-free, enables high enantioselectivity, often operates under mild conditions. | mdpi.com |

| Lewis Acid / Brønsted Acid Combination | SbF₅ with Fluorosulfonic Acid | Enhanced catalytic activity for acyl fluoride synthesis. | google.com |

| Photocatalysts | Visible-light mediated systems | Utilizes light energy, enables radical pathways, often proceeds under mild conditions. | mdpi.com |

Integration of Computational and Experimental Approaches in Organofluorine Chemistry

The synergy between computational chemistry and experimental work has become indispensable for advancing organofluorine science. researchgate.net Theoretical models and molecular modeling are increasingly used to predict the outcomes of reactions, understand complex mechanisms, and explain observed selectivity. nih.gov For example, the combination of X-ray crystallographic data with molecular modeling has been successfully used to develop steric models that explain the facial selectivity of catalytic fluorination reactions. nih.gov

For a reactive molecule like this compound, computational approaches offer a powerful tool for predicting its structural properties, vibrational frequencies, and electronic characteristics. Future research will increasingly rely on these integrated strategies. Density Functional Theory (DFT) and other computational methods can be used to:

Model reaction pathways and transition states to elucidate mechanisms.

Predict the reactivity of this compound with various nucleophiles and reagents.

Aid in the rational design of new catalysts for its synthesis and transformation.

Screen for potential applications by calculating the properties of novel downstream molecules.

By combining theoretical predictions with empirical results, researchers can accelerate the discovery of new reactions and applications for this compound, reducing the need for extensive trial-and-error experimentation.

Exploration of Novel Reactivity Patterns for this compound

This compound possesses two highly reactive acyl fluoride groups attached to a central difluoromethylene (-CF₂) unit. This unique structure suggests a rich and complex reactivity profile that is yet to be fully explored. While the chemistry of acyl fluorides is well-established, the influence of the strongly electron-withdrawing gem-difluoro group likely modulates this reactivity in significant ways.

Future research directions will focus on uncovering novel transformations that exploit this unique electronic arrangement. Key areas of exploration include:

Selective Monofunctionalization: Developing conditions to selectively react one of the two acyl fluoride groups while leaving the other intact, creating valuable bifunctional building blocks.

Cyclization Reactions: Using this compound as a C3 building block in reactions with dinucleophiles to construct difluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.

Radical Chemistry: Investigating the behavior of this compound under radical conditions to forge new carbon-carbon or carbon-heteroatom bonds.

Polymer Chemistry: Beyond its role as an initiator, exploring its use as a monomer or cross-linking agent to create novel fluoropolymers with tailored properties.

Unlocking new reactivity patterns will expand the synthetic toolbox available to chemists and position this compound as an even more versatile precursor for advanced materials and bioactive molecules.

Expanding Applications in Specialized Chemical Fields

The unique properties conferred by fluorine mean that organofluorine compounds are critical in numerous high-tech fields. wikipedia.orgnih.gov this compound is already recognized as a useful intermediate in organic synthesis and as an initiator for specific polymerization reactions, such as that of hexafluoropropene (B89477) oxide. google.com However, the full potential of this compound is far from realized.

Future research will aim to leverage the difluoromethylene moiety of this compound to access materials and molecules with desirable properties for specialized applications.

Fluoropolymers and Materials Science: The compound can serve as a precursor for high-performance polymers with enhanced thermal stability, chemical inertness, and specific dielectric properties for use in electronics and aerospace. samreal.com

Agrochemicals: The difluoromethyl group is a common motif in modern pesticides and herbicides. Exploring derivatives of this compound could lead to the discovery of new agrochemicals with improved efficacy and metabolic stability.

Pharmaceuticals: The introduction of fluorine can significantly alter a molecule's biological properties, including metabolic stability and binding affinity. mdpi.com this compound could be a key starting material for synthesizing novel drug candidates containing the gem-difluoro motif.

The primary challenge lies in developing efficient and selective synthetic routes from this compound to these complex target molecules. Success in this area will solidify its role as a key platform chemical for innovation across various specialized fields.

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in toxicity assays?

- Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use fluorine-resistant materials (e.g., nickel alloys) in reactors. Conduct reactions in fume hoods with HEPA filters. Monitor airborne fluoride levels using ion-selective electrodes. Train personnel on emergency response for HF exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.